Potassium Chlorite

Catalog No.
S655170
CAS No.
14314-27-3
M.F
KClO2
ClKO2
M. Wt
106.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium Chlorite

CAS Number

14314-27-3

Product Name

Potassium Chlorite

IUPAC Name

potassium;chlorite

Molecular Formula

KClO2
ClKO2

Molecular Weight

106.55 g/mol

InChI

InChI=1S/ClHO2.K/c2-1-3;/h(H,2,3);/q;+1/p-1

InChI Key

VISKNDGJUCDNMS-UHFFFAOYSA-M

SMILES

[O-]Cl=O.[K+]

Synonyms

chlorous acid, chlorous acid, lithium salt, chlorous acid, potassium salt, chlorous acid, sodium salt

Canonical SMILES

[O-]Cl=O.[K+]

Isomeric SMILES

[O-]Cl=O.[K+]

The exact mass of the compound Potassium Chlorite is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Hydrochloric Acid - Chlorides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium chlorite is an inorganic alkali metal salt and an oxidizing agent primarily procured for specialized chlorine dioxide (ClO2) generation and as a precursor for energetic materials. Unlike more common industrial oxychlorine compounds, potassium chlorite is characterized by its high deliquescence, specific potassium cation identity, and pronounced thermal lability. It crystallizes in an orthorhombic structure and readily decomposes into potassium chloride and oxygen [1]. Procurement of this specific compound is typically driven by applications where the thermal stability or sodium cation content of standard industrial chlorites would inhibit target reactions or downstream process compatibility.

Substituting the industry-standard sodium chlorite for potassium chlorite fails in applications sensitive to thermal activation thresholds and specific ionic environments. Sodium chlorite is a highly stable commercial salt that resists decomposition up to 175–200°C [1], making it unsuitable for low-temperature energetic precursor roles where rapid, low-energy oxygen release is required [2]. Furthermore, in electrochemical cells or buffered systems designed for high-purity chlorine dioxide generation, introducing sodium ions via generic substitution can disrupt solubility equilibriums and cause unwanted precipitation in potassium-buffered electrolytes, mandating the procurement of the exact potassium salt.

Low-Temperature Thermal Lability for Energetic Precursor Applications

Potassium chlorite exhibits pronounced thermal instability compared to sodium chlorite, a trait actively leveraged in energetic material synthesis. Anhydrous crystalline potassium chlorite decomposes into potassium chloride and oxygen at room temperature (with a half-life of approximately 48 hours) and reacts rapidly at slightly elevated temperatures. In contrast, sodium chlorite remains thermally stable up to 175–200°C [1]. This specific lability makes potassium chlorite a mandatory precursor for synthesizing highly sensitive energetic compounds, such as silver chlorite, which requires a low decomposition threshold (105°C) that sodium chlorite cannot facilitate.

Evidence DimensionThermal stability and decomposition threshold
Target Compound DataDecomposes at room temperature (anhydrous) to low elevated temperatures
Comparator Or BaselineSodium chlorite (NaClO2) decomposes at 175–200°C
Quantified Difference>150°C lower thermal stability threshold for the target compound
ConditionsAnhydrous crystalline state, standard atmospheric pressure

Enables the synthesis of highly sensitive energetic materials and rapid oxygen-release systems that would fail to activate with stable sodium chlorite.

Cation-Specific Electrochemical Compatibility

In electrochemical cells designed for high-purity chlorine dioxide generation, the choice of alkali metal chlorite dictates the electrolyte's ionic environment. Potassium chlorite is utilized when downstream processes or specific buffering systems (e.g., potassium monohydrogen phosphate) require a strict potassium-only environment. Substituting sodium chlorite introduces Na+ ions, which can alter the solubility of byproducts and disrupt the targeted ionic equilibrium, leading to scaling or reduced cell efficiency [1].

Evidence DimensionCation interference in potassium-buffered electrochemical systems
Target Compound Data100% compatibility with K+-based electrolytes and buffers
Comparator Or BaselineSodium chlorite introduces Na+, causing mixed-alkali solubility disruptions
Quantified DifferenceElimination of sodium-induced precipitation and scaling
ConditionsElectrochemical ClO2 generation in potassium-buffered aqueous systems

Prevents unwanted precipitation and maintains stable electrochemical cell performance in specialized, sodium-sensitive industrial processes.

Deliquescence-Driven Moisture Activation for Solid-State Formulations

Potassium chlorite is highly deliquescent, rapidly absorbing atmospheric moisture to form hydrates, unlike standard commercial grades of sodium chlorite which are significantly less hygroscopic. This property is engineered into solid-state, moisture-activated chlorine dioxide generating compositions. The extreme deliquescence of potassium chlorite acts as an internal moisture scavenger, accelerating the initial dissolution and subsequent reaction with solid acids without the need for external liquid water addition [1].

Evidence DimensionAtmospheric moisture absorption (Deliquescence)
Target Compound DataRapid deliquescence into an aqueous reactive phase at ambient humidity
Comparator Or BaselineStandard sodium chlorite exhibits lower hygroscopicity, requiring higher humidity or liquid water
Quantified DifferenceFaster transition from solid to reactive aqueous phase under ambient humidity
ConditionsSolid-state formulation exposed to ambient atmospheric moisture

Crucial for engineering self-activating, slow-release sanitization products that rely on ambient humidity rather than manual liquid water addition.

Precursor for Low-Temperature Energetic Materials

Potassium chlorite is the required precursor for synthesizing specialized oxidizers, such as silver chlorite, where a low thermal decomposition threshold is mandatory. Its inherent thermal lability allows for the creation of pyrotechnic or rapid oxygen-release systems that activate at temperatures far below the operational limits of sodium chlorite[1].

Sodium-Free Electrochemical Chlorine Dioxide Generation

In specialized water treatment or laboratory chlorine dioxide generators utilizing potassium-based buffers, potassium chlorite is selected to prevent mixed-alkali interference. This ensures that sodium ions do not cause scaling or disrupt the solubility equilibriums of the electrochemical cell [2].

Moisture-Activated Solid-State Biocides

Due to its extreme deliquescence, potassium chlorite is formulated into slow-release chlorine dioxide sachets and matrices. It effectively scavenges ambient humidity to initiate the acid-chlorite reaction, making it ideal for self-activating sanitization products that cannot rely on liquid water [3].

UNII

71K32L1LFJ

Related CAS

13898-47-0 (Parent)

Dates

Last modified: 02-18-2024

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